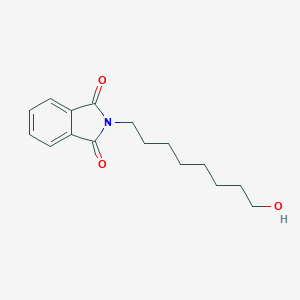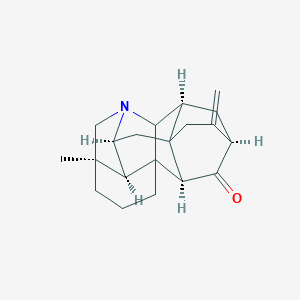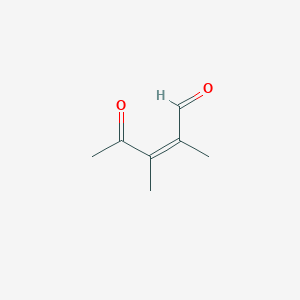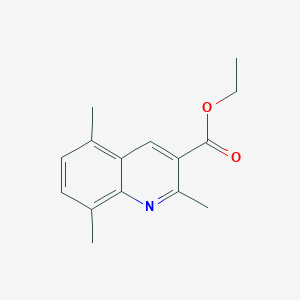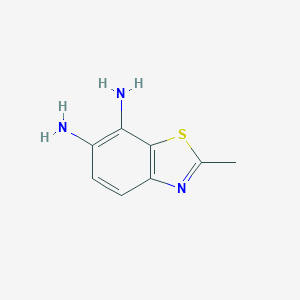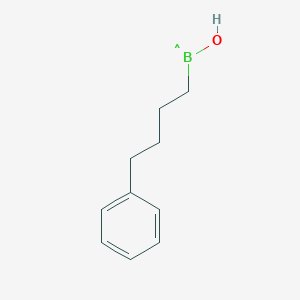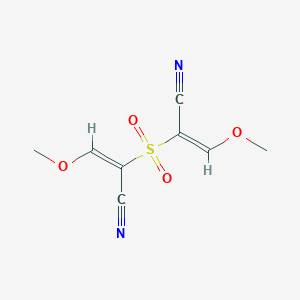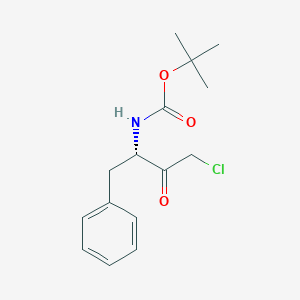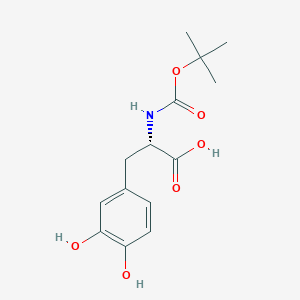
Boc-3,4-dihydroxy-L-phenylalanine
Overview
Description
Boc-3,4-dihydroxy-L-phenylalanine is an amino acid derivative that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, noradrenaline, and serotonin . This compound is derived from the essential amino acid L-phenylalanine and is naturally present in plants, animals, and humans . It is commonly used in biochemical research, particularly in the study of neurotransmitter pathways and related disorders .
Mechanism of Action
Target of Action
The primary target of Boc-3,4-dihydroxy-L-phenylalanine is the enzyme aromatic L-amino acid decarboxylase (AADC) . This enzyme plays a crucial role in the synthesis of important neurotransmitters like dopamine, noradrenaline, and serotonin .
Mode of Action
This compound interacts with its target, AADC, by serving as a precursor for the synthesis of these neurotransmitters . It undergoes conversion to dopamine through the action of AADC within the brain .
Biochemical Pathways
This compound is involved in the biosynthesis of catecholamines, which include neurotransmitters like dopamine, noradrenaline, and serotonin . It acts as an intermediate compound in these pathways . The unique catechol moiety of this compound can be used as a versatile handle for site-specific protein functionalizations .
Pharmacokinetics
It is known that it can cross the blood-brain barrier, which is crucial for its role in neurotransmitter synthesis .
Result of Action
The result of this compound’s action is the production of important neurotransmitters like dopamine, noradrenaline, and serotonin . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, motor control, and the body’s response to stress .
Biochemical Analysis
Biochemical Properties
Boc-3,4-dihydroxy-L-phenylalanine is involved in various biochemical reactions. It is known to interact with enzymes such as tyrosinase . Tyrosinase, a type-3 copper protein responsible for melanin formation in various organisms, can catalyze the ortho-hydroxylation of L-tyrosine to form this compound . This interaction is crucial for the biosynthesis of dopamine, noradrenaline, and serotonin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been used to stain melanocytes . It has also been used to study its effects on a Drosophila model of Parkinson’s disease . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to dopamine through the action of the enzyme aromatic L-amino acid decarboxylase (AADC) . This process is crucial for the synthesis of important neurotransmitters like dopamine, noradrenaline, and serotonin .
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been used to study its effects on a Drosophila model of Parkinson’s disease . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
This compound is involved in the metabolic pathway of L-phenylalanine catabolism . The key enzyme responsible for the biosynthesis of this compound is tyrosinase .
Transport and Distribution
It is known that it plays a crucial role as an intermediate compound in the biosynthesis of important neurotransmitters .
Subcellular Localization
It is known that it plays a crucial role as an intermediate compound in the biosynthesis of important neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,4-dihydroxy-L-phenylalanine typically involves the protection of the amino and hydroxyl groups of L-phenylalanine. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group and benzyl groups for the hydroxyl groups . The protected intermediate is then subjected to deprotection steps to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions: Boc-3,4-dihydroxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Boc-3,4-dihydroxy-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter biosynthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in neurological disorders such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A direct precursor to dopamine, commonly used in the treatment of Parkinson’s disease.
Uniqueness: this compound is unique due to its protected amino and hydroxyl groups, which make it a valuable intermediate in synthetic chemistry. Its ability to be selectively deprotected allows for precise modifications in the synthesis of complex molecules .
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMVSDPTZRTIL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


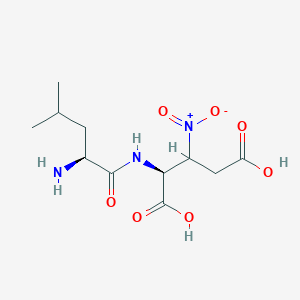
![9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B8982.png)


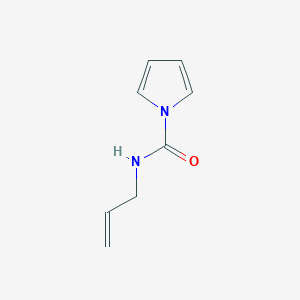
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
